4-(4-chlorophenyl)-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-6-(trifluoromethyl)pyrimidin-2-amine
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Overview
Description
N-[4-(4-CHLOROPHENYL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]-N-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]AMINE is a complex organic compound characterized by its unique structure, which includes a chlorophenyl group, a trifluoromethyl group, and a pyrazolylmethylamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-CHLOROPHENYL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]-N-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]AMINE typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidine core, followed by the introduction of the chlorophenyl and trifluoromethyl groups. The final step involves the coupling of the pyrazolylmethylamine moiety to the pyrimidine core under specific reaction conditions, such as the use of a base and a suitable solvent.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated synthesis equipment to ensure precision and efficiency. The reaction conditions are optimized to maximize yield and purity, often involving high-throughput screening of various catalysts and solvents.
Chemical Reactions Analysis
Types of Reactions
N-[4-(4-CHLOROPHENYL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]-N-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]AMINE undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chlorophenyl and pyrazolylmethylamine moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
N-[4-(4-CHLOROPHENYL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]-N-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]AMINE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique structure may offer specific advantages.
Industry: It is used in the development of new materials and as a precursor for the synthesis of industrial chemicals.
Mechanism of Action
The mechanism of action of N-[4-(4-CHLOROPHENYL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]-N-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]AMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and triggering specific biochemical pathways. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N-[4-(4-CHLOROPHENYL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]-N-METHYLAMINE
- N-[4-(4-CHLOROPHENYL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]-N-[(1-METHYL-1H-PYRAZOL-4-YL)METHYL]AMINE
Uniqueness
N-[4-(4-CHLOROPHENYL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]-N-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]AMINE is unique due to the presence of both the trifluoromethyl and pyrazolylmethylamine groups, which confer specific chemical and biological properties. These features distinguish it from similar compounds and make it a valuable subject of study in various research fields.
Properties
Molecular Formula |
C17H15ClF3N5 |
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Molecular Weight |
381.8 g/mol |
IUPAC Name |
4-(4-chlorophenyl)-N-[(1,5-dimethylpyrazol-4-yl)methyl]-6-(trifluoromethyl)pyrimidin-2-amine |
InChI |
InChI=1S/C17H15ClF3N5/c1-10-12(9-23-26(10)2)8-22-16-24-14(7-15(25-16)17(19,20)21)11-3-5-13(18)6-4-11/h3-7,9H,8H2,1-2H3,(H,22,24,25) |
InChI Key |
GEEMZWNQURGEKN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NN1C)CNC2=NC(=CC(=N2)C(F)(F)F)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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